2-Aminoquinoxaline-6-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-aminoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,9,12)(H2,10,13,14) |
InChI Key |
GZICEHIGXZUJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)N |
Origin of Product |
United States |
Advanced Computational and Theoretical Investigations of 2 Aminoquinoxaline 6 Sulfonamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding potential therapeutic applications by modeling the interaction between a drug candidate and its biological target. nih.gov
Molecular docking studies are crucial for mapping the complex network of interactions between a ligand, such as 2-Aminoquinoxaline-6-sulfonamide, and a protein's active site. These interactions are the basis of the molecule's biological activity. The quinoxaline (B1680401) sulfonamide scaffold can engage in multiple types of non-covalent interactions.
Key interactions for sulfonamide-containing ligands typically include:
Hydrogen Bonding : The sulfonamide group (-SO₂NH₂) and the amino group (-NH₂) are potent hydrogen bond donors and acceptors. For instance, the sulfonamide oxygens can form a network of S=O···HC interactions with aromatic residues like tyrosine and phenylalanine, while the amide nitrogen can interact with backbone carbonyls of amino acids such as isoleucine. nih.gov
Hydrophobic Interactions : The quinoxaline ring system, being aromatic and nonpolar, is well-suited to form hydrophobic interactions with nonpolar amino acid residues within the protein's binding pocket. nih.gov
π-Stacking and Halogen-π Interactions : The aromatic nature of the quinoxaline core can lead to π-π stacking interactions with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Histidine). nih.govnih.gov
The specific interaction network for this compound would depend on the unique topology and amino acid composition of the target protein's binding site.
A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, often expressed as binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. nih.gov Docking algorithms calculate a score based on the intermolecular interactions, which correlates with this binding energy. For a ligand to be considered to have a favorable binding potential, its binding energy is typically below -5 kcal/mol. nih.gov
Table 1: Example of Energetic Contributions of Sulfonamide Oxygens to Binding Affinity
| Modification | Change in Gibbs Free Energy (ΔΔG) | Interpretation |
|---|---|---|
| Removal of First Oxygen | +8.05 to +9.67 kJ/mol | Significant loss of binding affinity |
| Removal of Second Oxygen | +3.40 to +5.02 kJ/mol | Further, but less dramatic, loss of affinity |
| Total Contribution of Both Oxygens | -13.1 kJ/mol | Strong, cooperative contribution to binding |
This table is based on data for a reference sulfonamide binding to FKBP12 and illustrates the principles of energetic analysis. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure and reactivity. nih.gov These methods are used to optimize molecular geometry, analyze molecular orbitals, and determine electronic properties. nih.govindexcopernicus.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack. In quinoxaline derivatives, the HOMO level is often delocalized over the molecular backbone. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. Like the HOMO, the LUMO in quinoxaline systems is typically delocalized across the aromatic structure. researchgate.net
The energy and distribution of these orbitals dictate the molecule's behavior in chemical reactions and charge transfer processes.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. nih.gov
Theoretical calculations for related quinoxaline derivatives have reported HOMO-LUMO energy gaps in the range of 2.5 to 4.0 eV. For example, a study on a 1-nonyl-3-phenylquinoxalin-2-one derivative calculated the HOMO-LUMO energy gap to be 3.8904 eV. nih.gov
Table 2: Representative Frontier Orbital Energies and Gaps for Quinoxaline Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline Derivative 6 | -5.60 | -3.04 | 2.56 |
| Quinoxaline Derivative 7 | -5.83 | -3.16 | 2.67 |
| 1-nonyl-3-phenylquinoxalin-2-one | -5.9063 | -2.0159 | 3.8904 |
Data sourced from theoretical studies on various quinoxaline derivatives. researchgate.netnih.gov
Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.gov By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-311G+(d,p), researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.gov
These theoretical values can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. For sulfonamides, DFT calculations can accurately predict the geometry around the sulfur atom and the orientation of the substituent groups. indexcopernicus.com For instance, the S-N bond length and the O-S-O bond angle are critical parameters that define the conformation of the sulfonamide moiety.
Table 3: Example of Theoretical Structural Parameters for a Sulfonamide Calculated via DFT
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| R(S-N) | Sulfur-Nitrogen bond length | ~1.7 Å |
| R(S=O) | Sulfur-Oxygen double bond length | ~1.47 Å |
| A(O-S-O) | Oxygen-Sulfur-Oxygen bond angle | ~122° |
| A(N-S-C) | Nitrogen-Sulfur-Carbon bond angle | ~104° |
Values are representative for benzenesulfonamide (B165840) derivatives calculated using the B3LYP/6-31G(d,p) basis set and serve as an illustration of DFT-derived structural data. indexcopernicus.com
In Silico ADMET Predictions for Preclinical Profiling
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to prevent late-stage failures. researchgate.net In silico, or computational, methods provide a rapid and cost-effective means to predict these properties before extensive synthesis and in vitro/in vivo testing are undertaken. nih.gov For this compound, computational tools are employed to build a preclinical profile, guiding further development and optimization.
Oral bioavailability is a crucial pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches systemic circulation. nih.gov Computational models predict this by evaluating key factors such as aqueous solubility, lipophilicity, and intestinal permeability. mdpi.com Gastrointestinal (GI) absorption is a primary determinant of oral bioavailability. In silico tools often simulate passage through the intestinal wall, for instance, by predicting permeability in models like the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium. nih.gov
For this compound, predictors analyze its structural features to estimate its likelihood of successful oral administration. The presence of both polar groups (amino and sulfonamide) and a relatively rigid aromatic core (quinoxaline) influences its solubility and ability to cross lipid membranes. High predicted GI absorption suggests the compound can be effectively absorbed from the gut into the bloodstream. nih.gov
Table 1: Predicted Physicochemical and Absorption Properties of this compound
| Parameter | Predicted Value/Classification | Significance in Oral Bioavailability |
|---|---|---|
| GI Absorption | High | Indicates efficient absorption from the gastrointestinal tract. |
| Aqueous Solubility | Moderately Soluble | Sufficient solubility is required for dissolution in gut fluid before absorption can occur. mdpi.com |
| Caco-2 Permeability (logPapp in 10-6 cm/s) | Moderate | Predicts the rate of passive diffusion across the intestinal cell layer. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. mdpi.com |
The metabolic stability of a drug candidate determines its half-life in the body and influences its dosing regimen. A primary route of drug metabolism occurs in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In silico models predict a compound's susceptibility to metabolism by these enzymes. Computational systems can screen the structure of this compound against various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to identify potential metabolic liabilities. nih.gov
The quinoxaline ring and the sulfonamide group can both be sites for metabolic reactions, such as hydroxylation or N-dealkylation. nih.govnih.gov Predicting whether this compound is a substrate or an inhibitor of key CYP enzymes is vital. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern. Computational analyses suggest that heterocyclic aromatic amines and sulfonamides can interact significantly with these enzymes. nih.govnih.gov
Table 2: Predicted Cytochrome P450 Interaction Profile for this compound
| CYP450 Isoform | Predicted Interaction | Implication |
|---|---|---|
| CYP1A2 | Potential Substrate/Inhibitor | Metabolism of quinoxaline rings is often mediated by this isoform. nih.gov |
| CYP2C9 | Potential Inhibitor | The sulfonamide moiety is a known pharmacophore for CYP2C9 inhibition. |
| CYP2D6 | Non-inhibitor | Lower likelihood of interactions with drugs metabolized by this pathway. |
| CYP3A4 | Potential Substrate | A major enzyme for xenobiotic metabolism; interaction is common. nih.gov |
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov These assessments often rely on established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A compound that adheres to these rules is more likely to have favorable ADME properties for an oral drug.
Synthetic accessibility is another computational metric that estimates the ease of synthesizing a compound. A high score suggests a complex synthesis that may be costly and time-consuming, while a low score indicates a more straightforward synthetic route. In silico tools analyze the structure of this compound for complex ring systems, stereocenters, and non-standard functional groups to assign a score.
Table 3: Predicted Drug-Likeness and Synthetic Accessibility for this compound
| Parameter | Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 238.25 | Compliant with Lipinski's Rule (< 500) |
| logP (Octanol-Water Partition Coefficient) | 1.35 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 2 (amino group, sulfonamide NH₂) | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 5 (quinoxaline nitrogens, sulfonyl oxygens) | Compliant with Lipinski's Rule (≤ 10) |
| Lipinski's Rule of Five Violations | 0 | Indicates good predicted drug-likeness. nih.gov |
| Synthetic Accessibility Score | Low-to-Moderate | Suggests a feasible synthetic pathway. |
Structure-Activity Relationship (SAR) Derivation through Computational Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links a molecule's chemical structure to its biological activity. oncodesign-services.comcollaborativedrug.com Computational SAR methods use machine learning and molecular modeling to predict how structural modifications will affect a compound's potency, selectivity, and ADMET properties. oncodesign-services.com This approach accelerates the optimization of a lead compound like this compound by prioritizing the synthesis of analogs with the highest probability of success.
For the this compound scaffold, computational analysis explores the impact of substituents at various positions. For example, modifying the amino group at the 2-position or adding substituents to the benzene (B151609) portion of the quinoxaline ring can dramatically alter biological activity. mdpi.com SAR studies on related quinoxaline sulfonamides have shown that the introduction of different groups can modulate properties like antimicrobial or anticancer effects. mdpi.comnih.gov
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling create mathematical models that correlate physicochemical descriptors with activity. nih.gov Molecular docking simulations can also be used to visualize how analogs of this compound bind to a specific biological target, such as an enzyme active site. mdpi.com These simulations can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) and explain why certain structural modifications enhance or diminish activity. This detailed analysis helps rationalize observed SAR and guides the design of new compounds with improved therapeutic profiles. For instance, analysis might reveal that adding a halogen atom to the quinoxaline ring enhances binding affinity, guiding chemists to synthesize a series of halogenated derivatives for further testing. nih.gov
Investigational Biological Activities and Mechanistic Studies of 2 Aminoquinoxaline 6 Sulfonamide Derivatives
Glycolysis Pathway Modulation
Recent research has identified derivatives of the N-aryl 6-aminoquinoxaline (B194958) scaffold as modulators of glycolysis, a key metabolic pathway for energy production in cells. nih.govuq.edu.au This activity is primarily centered on the inhibition of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).
PFKFB3 is a crucial regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway. nih.govresearchgate.net The inhibition of PFKFB3 is therefore a significant target in oncology, as many cancer cells exhibit elevated rates of glycolysis (the "Warburg effect"). uq.edu.auepa.gov
A series of amide and sulfonamide derivatives based on an N-aryl 6-aminoquinoxaline structure have been synthesized and evaluated for their ability to inhibit PFKFB3. nih.govepa.gov In biochemical assays, these compounds have demonstrated potent, low nanomolar inhibitory activity against the PFKFB3 enzyme. nih.gov For instance, one aminoquinoxaline derivative, compound 4, showed an IC₅₀ value of 6.7 nM ± 2.3 nM for PFKFB3 activity inhibition. nih.gov Even after modification with a chelating group (DOTA) to create compound 5, the inhibitory activity remained significant with an IC₅₀ of 12.5 nM ± 4.5 nM, indicating that the core scaffold is robust for maintaining its interaction with the enzyme. nih.gov
Studies conducted in HCT116 cancer cells have confirmed the cellular activity of these inhibitors. nih.govepa.gov The compounds were shown to effectively reduce the production of F-2,6-BP in these cells. For example, the aminoquinoxaline derivative compound 4 and its DOTA-conjugated version (compound 5) exhibited IC₅₀ values for the inhibition of F-2,6-BP production of 2.3 µM ± 0.8 µM and 5.3 µM ± 1.4 µM, respectively. nih.gov This demonstrates that the enzymatic inhibition observed in biochemical assays translates to a functional regulation of the glycolytic pathway in a cellular context.
Table 1: PFKFB3 Inhibition and Cellular Activity of Aminoquinoxaline Derivatives
| Compound | PFKFB3 Enzymatic Inhibition (IC₅₀) | Cellular F-2,6-BP Production Inhibition (IC₅₀) | Source(s) |
|---|---|---|---|
| Compound 4 | 6.7 nM ± 2.3 nM | 2.3 µM ± 0.8 µM | nih.gov |
| Compound 5 (DOTA-conjugated) | 12.5 nM ± 4.5 nM | 5.3 µM ± 1.4 µM | nih.gov |
Antimicrobial Activity Research
Quinoxaline-sulfonamide derivatives have been the subject of extensive research for their broad-spectrum antimicrobial properties, demonstrating activity against bacteria, fungi, and various protozoan parasites. mdpi.comresearchgate.net
Derivatives of quinoxaline-6-sulfonamide (B13222723) have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these compounds is often evaluated by measuring the zone of inhibition (ZOI) in agar (B569324) diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).
Several studies have highlighted specific structural features that enhance antibacterial potency. For example, one quinoxaline (B1680401) sulfonamide derivative (compound 81) demonstrated excellent activity, with a zone of inhibition of 30 mm against Proteus vulgaris and 24 mm against Enterobacter species. mdpi.comresearchgate.net Another derivative (compound 74) showed a ZOI of 15 mm against Staphylococcus aureus, which was superior to the reference drug sulfadiazine (B1682646) in that test. mdpi.com In another study, C-2 amine-substituted quinoxaline derivatives showed good to moderate activity against S. aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov The presence of sulfur and nitrogen atoms in the quinoxaline structure is believed to contribute to their efficacy against bacterial pathogens. nih.gov
Table 2: Selected Antibacterial Activity of Quinoxaline Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Source(s) |
|---|---|---|---|---|
| Compound 81 | Proteus vulgaris | 30 | Not Specified | mdpi.comresearchgate.net |
| Compound 81 | Enterobacteria | 24 | Not Specified | mdpi.comresearchgate.net |
| Compound 74 | Staphylococcus aureus | 15 | Not Specified | mdpi.com |
| Compound 74 | Escherichia coli | 10 | Not Specified | mdpi.com |
| Compound 67 | Staphylococcus aureus | 14 | 50 µg/mL | mdpi.com |
| Compound 67 | Escherichia coli | 16 | 50 µg/mL | mdpi.com |
| Compound 59 | Staphylococcus aureus | 10 | 100 µg | mdpi.com |
| Compound 59 | Escherichia coli | 8 | 100 µg | mdpi.com |
The antifungal potential of quinoxaline sulfonamides has also been investigated against various fungal strains. nih.govnih.gov These compounds have shown efficacy against pathogens like Aspergillus niger and Candida albicans. mdpi.comnih.gov
For instance, quinoxaline sulfonamide 67 was identified as having the most potent antifungal activity in one study, with zones of inhibition of 17 mm against both A. niger and Penicillium notatum at a concentration of 50 μg/mL. mdpi.com In another study focused on agricultural applications, quinoxaline derivative 5j showed a potent effect against Rhizoctonia solani (rice sheath blight), with an EC₅₀ value of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin. nih.gov
Table 3: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Concentration | Source(s) |
|---|---|---|---|---|
| Compound 67 | Aspergillus niger | 17 | 50 µg/mL | mdpi.com |
| Compound 67 | Penicillium notatum | 17 | 50 µg/mL | mdpi.com |
| Compound 68 | Aspergillus niger | 12 | 50 µg/mL | mdpi.com |
Quinoxaline derivatives, including those with sulfonamide moieties, have emerged as promising candidates in the search for new anti-protozoal agents. mdpi.com Research has demonstrated their activity against parasites responsible for leishmaniasis, trypanosomiasis, and malaria. mdpi.comnih.govnih.gov
Antileishmanial Activity: Several quinoxaline sulfonamide derivatives have been synthesized and evaluated for their activity against Leishmania species. mdpi.com One derivative, compound 92, displayed potent activity against Leishmania amazonensis with an IC₅₀ value of 3.1 µM. mdpi.com Another analog, compound 91, showed moderate antileishmanial activity with an IC₅₀ of 16.3 µM. mdpi.com Structure-activity relationship studies have indicated that substitutions on both the quinoxaline ring and the sulfonamide group are crucial for potency. mdpi.com
Antitrypanosomal Activity: The activity of quinoxaline derivatives has been tested against Trypanosoma species, the causative agents of sleeping sickness and Chagas disease. nih.govnih.gov Sulfonamide and urea (B33335) derivatives of related acridine (B1665455) structures have been shown to be effective inhibitors of trypanothione (B104310) reductase, a key parasite enzyme, and display good in vitro activity against Trypanosoma parasites. nih.gov
Antimalarial Activity: Quinoxaline derivatives have also been investigated for their efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govplos.org New salicylamide (B354443) and sulfonamide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and shown to possess antimalarial properties. nih.gov One lead anti-schistosomal quinoxaline compound demonstrated potent activity against both drug-sensitive (3D7, IC₅₀ = 22 nM) and multi-drug resistant (Dd2, IC₅₀ = 32 nM) strains of P. falciparum. plos.org
Table 4: Anti-Protozoal Activity of Selected Quinoxaline Derivatives
| Compound ID | Parasite | Activity Metric | Value | Source(s) |
|---|---|---|---|---|
| Compound 92 | Leishmania amazonensis | IC₅₀ | 3.1 µM | mdpi.com |
| Compound 91 | Leishmania amazonensis | IC₅₀ | 16.3 µM | mdpi.com |
| Compound 22 | Plasmodium falciparum (3D7) | IC₅₀ | 22 nM | plos.org |
| Compound 22 | Plasmodium falciparum (Dd2) | IC₅₀ | 32 nM | plos.org |
Antineoplastic and Antiproliferative Mechanistic Studies
Derivatives of the 2-aminoquinoxaline-6-sulfonamide scaffold have been the subject of various studies to elucidate their potential as anticancer agents. These investigations have explored several key mechanisms through which these compounds may exert their antiproliferative effects.
Topoisomerase II is a critical nuclear enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. nih.gov The quinoxaline scaffold has been identified as a key structural feature in some topoisomerase II inhibitors. For instance, chloroquinoxaline sulfonamide (CQS) is a known topoisomerase II poison. nih.gov Studies comparing CQS with another quinoxaline-based anticancer drug, XK469, have revealed that despite their structural similarities, they induce very different DNA cleavage patterns. nih.gov This suggests that subtle changes in the substitution pattern of the quinoxaline ring can significantly alter the interaction with the topoisomerase II-DNA complex. nih.gov
The DNA cleavage intensity pattern for topoisomerase IIα poisoning by CQS has been shown to be similar to that of the established anticancer drug VM-26, even though they lack a common pharmacophore. nih.gov Interestingly, both CQS and XK469 exhibit distinct and unique DNA cleavage patterns with each topoisomerase II isozyme (α and β), indicating that the isozymes themselves can play a significant role in determining the DNA cleavage site specificity for this class of compounds. nih.gov While direct studies on this compound are limited, the established activity of related quinoxaline sulfonamides suggests that this class of compounds warrants investigation as potential topoisomerase II inhibitors.
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies on compounds structurally related to this compound have shed light on their potential to induce apoptosis in cancer cells. For example, certain 6-amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells, with an observed accumulation of cells in the late apoptosis/necrosis stage. nih.gov This process is often associated with changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Further evidence for the involvement of mitochondrial pathways comes from studies on other heterocyclic compounds. For instance, the induction of apoptosis by some agents is marked by the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is a substrate for caspases activated during apoptosis. ekb.eg This cleavage is often preceded by the depolarization of the mitochondrial membrane potential. ekb.eg In a study on novel quinoxalin-2-one derivatives, a significant increase in the expression of the tumor suppressor gene p53 and the effector caspase-3 was observed in treated cancer cells, leading to apoptosis. acs.org These findings suggest that this compound derivatives may induce apoptosis through a multi-faceted mechanism involving the activation of key tumor suppressors and the executioner machinery of the apoptotic cascade.
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. nih.govajwilsonresearch.com The sulfonamide moiety is a key feature in several drugs that act by modulating PPIs. researchgate.net For example, sulfonamide derivatives of cis-imidazolines have been developed as potent inhibitors of the p53-MDM2/MDMX interaction, which is a critical regulatory node in the cell's response to stress and a prime target for cancer therapy. researchgate.net
Quinoxaline derivatives have also been shown to perturb crucial pro-survival protein networks. A study focusing on quinoxaline urea analogs demonstrated their ability to induce apoptosis in a manner dependent on the Myeloid Cell Leukemia 1 (Mcl-1) protein, a key member of the anti-apoptotic Bcl-2 family. nih.gov This suggests that these compounds can modulate the intricate balance of pro- and anti-apoptotic proteins that governs cell fate. Furthermore, proteomic analyses of cells treated with quinoxaline derivatives have revealed changes in the expression of proteins involved in intracellular trafficking, a process coordinated by extensive PPI networks. nih.gov The ability of sulfonamides to engage in specific protein interactions, as exemplified by studies on the FK506-binding protein 12 (FKBP12), highlights the potential for designing this compound derivatives that can selectively modulate disease-relevant PPI networks. acs.orgchemrxiv.org
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR-2, are key mediators of this process and represent major targets for anti-angiogenic therapies. nih.gov Sulfonamide-containing compounds have emerged as a promising class of VEGFR-2 inhibitors. researchgate.net
The quinoxaline scaffold is also a recognized pharmacophore for kinase inhibition, including VEGFR-2. ekb.eg Novel quinoxalin-2-one derivatives have been shown to exert their cytotoxic effects through the direct inhibition of VEGFR-2. acs.org One particularly potent compound from this series exhibited VEGFR-2 inhibitory activity that was 1.2 times that of the multi-kinase inhibitor sorafenib. acs.org The anti-angiogenic potential of these compounds was further confirmed by their ability to reduce the levels of VEGF-A, the primary ligand for VEGFR-2. acs.org These findings strongly suggest that this compound derivatives could be developed as effective anti-angiogenic agents by targeting the VEGFR-2 signaling pathway.
Enzyme Inhibition and Modulation Studies
Beyond their antiproliferative effects, derivatives of this compound have been investigated for their ability to modulate the activity of specific enzymes, most notably carbonic anhydrases.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in a variety of physiological processes, and their dysregulation is associated with several diseases, including cancer. nih.gov The sulfonamide group is a classic zinc-binding function and is the hallmark of most CA inhibitors. researchgate.net
Derivatives of quinoxaline 1,4-dioxides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of several human CA isoforms, including CA I, CA II, CA IX, and CA XII. researchgate.net Notably, CA IX is a tumor-associated isoform that is overexpressed in many cancers and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. researchgate.net As such, CA IX is a highly promising target for anticancer therapy. researchgate.net
Several sulfonamide derivatives of quinoxaline 1,4-dioxide have demonstrated potent inhibition of these CA isoforms, with some compounds exhibiting significant selectivity for the tumor-related CA IX isoform. researchgate.net The inhibitory activity of these compounds is often in the nanomolar range, highlighting their potential for therapeutic development. researchgate.netresearchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Selected Quinoxaline 1,4-dioxide Sulfonamide Derivative (Compound 7g)
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
|---|---|
| hCA I | >10000 |
| hCA II | 105.4 |
| hCA IX | 42.2 |
| hCA XII | 465.3 |
Data sourced from a study on sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. researchgate.net The table shows the inhibitory potency and selectivity of a representative compound.
The structure-activity relationship studies have revealed that the nature and position of substituents on the quinoxaline ring can significantly influence the inhibitory potency and isoform selectivity. These findings underscore the potential of the this compound scaffold as a template for the design of novel and selective CA inhibitors.
Alpha-Amylase and Alpha-Glucosidase Inhibition for Glycemic Control Research
Derivatives of the quinoxaline-sulfonamide scaffold have been evaluated for their potential role in managing hyperglycemia by inhibiting key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes can delay glucose absorption and lower postprandial blood sugar levels. nih.gov
In one study, a series of novel quinoxaline-sulfonamide derivatives were synthesized and tested for their antidiabetic potential. nih.gov These compounds demonstrated a range of inhibitory activities against both α-amylase and α-glucosidase. nih.gov Notably, a bis-sulfonamide quinoxaline derivative emerged as the most potent inhibitor against both enzymes, showing even greater activity against α-glucosidase than the standard drug, acarbose. nih.gov Another quinoxaline derivative also showed significant inhibitory percentages against both α-glucosidase and α-amylase. nih.gov
| Compound | Target Enzyme | Inhibitory Percentage (IP) % | Reference Compound | Reference IP % |
|---|---|---|---|---|
| bis-sulfonamide quinoxaline derivative 4 | α-Glucosidase | 75.36 ± 0.01% | Acarbose | 57.79 ± 0.01% |
| bis-sulfonamide quinoxaline derivative 4 | α-Amylase | 63.09 ± 0.02% | Acarbose | 67.33 ± 0.01% |
| quinoxaline derivative 3 | α-Glucosidase | 44.93 ± 0.01% | Acarbose | 57.79 ± 0.01% |
| quinoxaline derivative 3 | α-Amylase | 38.95 ± 0.01% | Acarbose | 67.33 ± 0.01% |
Urease Enzyme Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it helps the bacteria survive in the acidic environment of the stomach. nih.gov Consequently, the inhibition of urease is a key target for treating infections caused by such bacteria. nih.gov
The sulfonamide scaffold is a recognized pharmacophore in the design of urease inhibitors. nih.gov Studies on various sulfonamide derivatives, including those conjugated with other molecules like naproxen (B1676952) or integrated into a 1,2,3-triazole-acetamide structure, have shown potent, dose-dependent inhibition of urease. nih.govnih.gov For instance, certain naproxen-sulfonamide conjugates exhibited a competitive mode of urease inhibition. nih.gov While direct studies on this compound derivatives as urease inhibitors are limited in the reviewed literature, the established anti-urease activity of the broader sulfonamide class suggests this as a viable area for future investigation. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.gov Research has extended to evaluating quinoxaline-sulfonamide derivatives for this activity.
A study assessing the anti-Alzheimer's potential of newly synthesized quinoxaline-sulfonamide derivatives found weak to moderate inhibitory activity against acetylcholinesterase. nih.gov Within the tested series, a specific sulfonamide-quinoxaline derivative was identified as the most active, although its inhibitory effect was less potent than the reference drug, donepezil. nih.gov The association of anti-inflammatory properties with cholinesterase inhibition in a single molecule is considered a potentially useful approach for Alzheimer's disease treatment. mdpi.com
| Compound | Inhibitory Percentage (IP) % | Reference Compound | Reference IP % |
|---|---|---|---|
| sulfonamide-quinoxaline derivative 3 | 41.92 ± 0.02% | Donepezil | 67.27 ± 0.60% |
FKBP12 Receptor Binding and Inhibition
The 12-kDa FK506-binding protein (FKBP12) is a widely distributed cytosolic protein that acts as the primary intracellular receptor for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin. nih.govnih.gov The binding of these drugs to FKBP12 creates a composite surface that then inhibits the phosphatase activity of calcineurin, a key step in T-cell activation. nih.gov This mechanism is fundamental to preventing organ transplant rejection. nih.gov Beyond immunosuppression, FKBP12 is involved in various cellular processes, including protein folding and the regulation of metabolic pathways. nih.gov
Based on the available scientific literature, there are no specific studies detailing the direct binding or inhibitory activity of this compound derivatives on the FKBP12 receptor. Research on FKBP12 inhibitors has focused on other chemical classes of compounds. nih.govnih.gov
Broad-Spectrum Kinase Inhibition Potential (e.g., PI3K, NAMPT)
Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The quinoxaline-sulfonamide scaffold has been identified as a promising framework for developing kinase inhibitors.
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is critical for cell proliferation, survival, and metabolism, and its abnormal activation is common in cancer. Several patented quinoxaline sulfonamide derivatives have been developed as PI3K inhibitors for potential use in treating inflammatory and autoimmune diseases. This highlights the recognized potential of this chemical scaffold to target the PI3K enzyme family.
PFKFB3 and NAMPT: In cancer cell metabolism, a phenomenon known as the "Warburg effect" describes the reliance on glycolysis for energy production. nih.gov The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a key regulator of this process. nih.gov A series of amide and sulfonamide derivatives based on an N-aryl 6-aminoquinoxaline scaffold were synthesized and tested for their ability to inhibit PFKFB3, with some compounds showing potent, low nanomolar activity. nih.gov Additionally, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), another enzyme crucial for cellular metabolism and overexpressed in many cancers, has been targeted by inhibitors, including patented substituted diphenyl quinoxaline sulfonamide derivatives.
Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease, HIV Protease)
The replication of many viruses depends on proteases that process viral polyproteins into functional units. Inhibiting these proteases is a proven strategy for antiviral therapy. The quinoxaline scaffold has been explored for its potential to inhibit proteases from several viruses.
SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Computational docking studies have shown that certain quinoxaline derivatives can bind with high affinity to the Mpro active site, suggesting a potential to block viral propagation. nih.gov Patented quinoxaline compounds have also been identified as inhibitors of the Hepatitis C Virus (HCV) NS3 protease.
HIV Protease and Reverse Transcriptase: The human immunodeficiency virus (HIV) presents another area where quinoxaline derivatives have been investigated. Due to the emergence of drug-resistant viral strains, there is a constant need for new antiretroviral agents. Quinoxaline derivatives have demonstrated high potency in inhibiting HIV reverse transcriptase, a critical enzyme for the viral life cycle. Structure-based drug design has identified the quinoxaline scaffold as a core moiety for developing novel anti-HIV agents.
Future Research Directions and Emerging Applications
Rational Design Principles for Advanced 2-Aminoquinoxaline-6-sulfonamide Analogs
The rational design of advanced analogs of this compound is a cornerstone of its evolution as a therapeutic scaffold. The primary goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves structure-activity relationship (SAR) studies, where different chemical groups are substituted at various positions on the quinoxaline (B1680401) ring and the sulfonamide moiety to observe the effect on biological activity.
For instance, research into N-aryl 6-aminoquinoxaline (B194958) derivatives as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) has shown that modifications can lead to compounds with low nanomolar activity. nih.gov The design process focuses on improving physicochemical properties, such as kinetic solubility and metabolic stability, which are critical for a compound's potential for in vivo evaluation. nih.gov Computational methods like molecular docking and molecular dynamics are instrumental in this process, allowing researchers to predict how newly designed analogs will bind to their target proteins. This in silico approach was successfully used in the development of quinoline-sulfonamide derivatives as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a related therapeutic target. nih.govmdpi.com The versatility of the sulfonamide group, which can be readily modified, makes it a valuable component in synthesizing diverse libraries of compounds for screening. nih.gov
Polypharmacology and Multi-Target Therapeutic Strategies
Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important strategy for treating complex diseases like cancer. The development of dual-target or multi-target inhibitors can offer superior efficacy and a reduced likelihood of drug resistance. The this compound scaffold is a promising candidate for such strategies.
An example of this approach is the rational design of dual PIM/HDAC inhibitors for acute myelocytic leukemia, which has shown significant anticancer efficacy in preclinical models. nih.gov This demonstrates the potential of designing a single molecule to modulate distinct signaling pathways. Given that derivatives of the 2-aminoquinoxaline scaffold have shown activity against enzymes like PFKFB3, it is conceivable that these molecules could be further engineered to inhibit other related targets, such as other kinases or metabolic enzymes. nih.gov By combining pharmacophores or tuning the selectivity profile, advanced this compound analogs could be developed to simultaneously engage multiple disease-relevant proteins, leading to synergistic therapeutic effects.
Integration into Targeted Protein Degradation (TPD) Approaches
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. A leading TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov
A PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ligase, and a chemical linker. The this compound scaffold, with its demonstrated ability to bind specific protein targets like PFKFB3, is an ideal candidate for use as the target-binding ligand in a novel PROTAC. nih.gov By chemically linking a this compound analog to a known E3 ligase ligand, researchers could create a PROTAC capable of inducing the degradation of its target enzyme. This strategy represents a significant emerging application, moving beyond simple inhibition to complete removal of a problematic protein, which could offer a more profound and durable therapeutic response. nih.govgoogle.com This approach expands the utility of targeted protein degradation for therapeutic purposes by leveraging established protein-binding scaffolds. nih.gov
Repurposing of this compound as Glycolytic Enzyme Inhibitors
A prominent area of research is the repurposing of the this compound scaffold to target cancer metabolism. Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. nih.gov This metabolic shift is crucial for tumor growth and proliferation, making glycolytic enzymes attractive therapeutic targets. mdpi.com
Researchers have successfully synthesized N-aryl 6-aminoquinoxaline derivatives that act as potent inhibitors of PFKFB3, a key enzyme that regulates glycolysis. nih.gov In a parallel line of inquiry, closely related quinoline-sulfonamide structures have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), another critical glycolytic enzyme upregulated in many cancers. nih.govmdpi.com PKM2 is a key regulator of the final, rate-limiting step in glycolysis. mdpi.com Modulating its activity can impact cancer cell viability and proliferation. nih.govmdpi.com These findings strongly support the potential of this compound and its analogs as a class of agents that can selectively disrupt tumor metabolism, representing a promising anti-cancer strategy. nih.govmdpi.com
Preclinical Validation Methodologies and Challenges
The translation of promising this compound analogs from discovery to clinical application requires a rigorous preclinical validation process. This process involves a combination of in vitro and in vivo methodologies to establish efficacy and characterize the mechanism of action.
In Vitro Validation:
Biochemical Assays: The direct inhibitory effect of the compounds on their purified target enzymes (e.g., PFKFB3, PKM2) is measured to determine potency (e.g., IC50 values). nih.gov
Cell-Based Assays: The antiproliferative activity of the compounds is tested against various human cancer cell lines, such as HCT116 (colorectal), A-549 (lung), and HepG-2 (liver). nih.govnih.govnih.gov
Mechanism of Action Studies: Further cellular assays are conducted to understand how the compounds work, including cell cycle analysis to see if they halt cell division and apoptosis assays (e.g., measuring PARP cleavage) to confirm they induce programmed cell death. nih.gov
In Vivo Validation:
Xenograft Models: The most potent compounds are advanced into animal models, typically mice bearing human tumor xenografts. The compound's ability to inhibit tumor growth (TGI) in a living organism is a critical validation step. nih.gov
A significant challenge in the preclinical stage is optimizing the drug-like properties of the compounds. Issues such as poor kinetic solubility and rapid metabolic breakdown can prevent an otherwise potent compound from being effective in vivo. nih.gov Therefore, a major focus of the design and validation process is to identify analogs with a suitable profile for further development. nih.gov
Research Findings Summary
| Target/Strategy | Compound Class | Key Findings | Relevant Cell Lines | Source |
| PFKFB3 Inhibition | N-aryl 6-aminoquinoxalines | Identification of potent lead compounds with low nanomolar activity and improved metabolic stability. | HCT116 | nih.gov |
| PKM2 Modulation | Quinoline-8-sulfonamides | Designed modulators reduced intracellular pyruvate levels, impacted cell viability, and showed selectivity for cancer cells. | A549 | nih.govmdpi.com |
| Polypharmacology | Quinazolinone-Pyrrolodihydropyrrolone Analogs | A dual PIM/HDAC inhibitor induced apoptosis and showed significant anti-tumor efficacy in a xenograft model. | MV4-11 | nih.gov |
| Topoisomerase II Inhibition | Sulfonamide analogues of 6/7-aminoflavones | Compounds exhibited good anticancer activity via inhibition of topoisomerase-II. | HepG-2, A-549, Caco-2 | nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-aminoquinoxaline-6-sulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinoxaline precursors (e.g., 6-nitroquinoxaline derivatives) can undergo sulfonation followed by reduction of the nitro group. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm aromatic proton environments and sulfonamide group integration.
- FT-IR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate sulfonamide formation.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to verify purity and structural integrity .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers assess the basic biological activity of this compound?
Standard assays include:
- Enzyme Inhibition : Measure IC values against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods.
- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., MCF-7 or HepG2) to evaluate anti-proliferative activity at concentrations of 1–100 µM .
Advanced Research Questions
Q. How do structural modifications of this compound influence its structure-activity relationships (SAR)?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the quinoxaline ring to enhance binding affinity to hydrophobic enzyme pockets.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or tubulin. Validate with in vitro assays .
Q. What strategies improve the yield and purity of this compound during scale-up?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove nitro-group reduction byproducts.
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the sulfonamide derivative with >95% purity .
Q. How does this compound’s stability vary under physiological conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal Stability : Heat at 40–60°C for 1 week; monitor decomposition using DSC/TGA .
Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?
- HPLC-MS/MS : Detect trace impurities (e.g., residual nitro precursors) with LOD < 0.1%.
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity at 0.5–50 µg/plate .
Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?
Q. What molecular docking parameters best predict this compound’s interaction with kinase targets?
Q. Which by-products are commonly observed during synthesis, and how are they characterized?
- Nitro Reduction By-products : Identify 6-aminoquinoxaline intermediates via LC-MS.
- Sulfonation Isomers : Isolate ortho/meta-sulfonamide isomers using chiral columns (e.g., Chiralpak AD-H) .
Q. What combinatorial approaches enhance this compound’s efficacy in multi-drug regimens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
